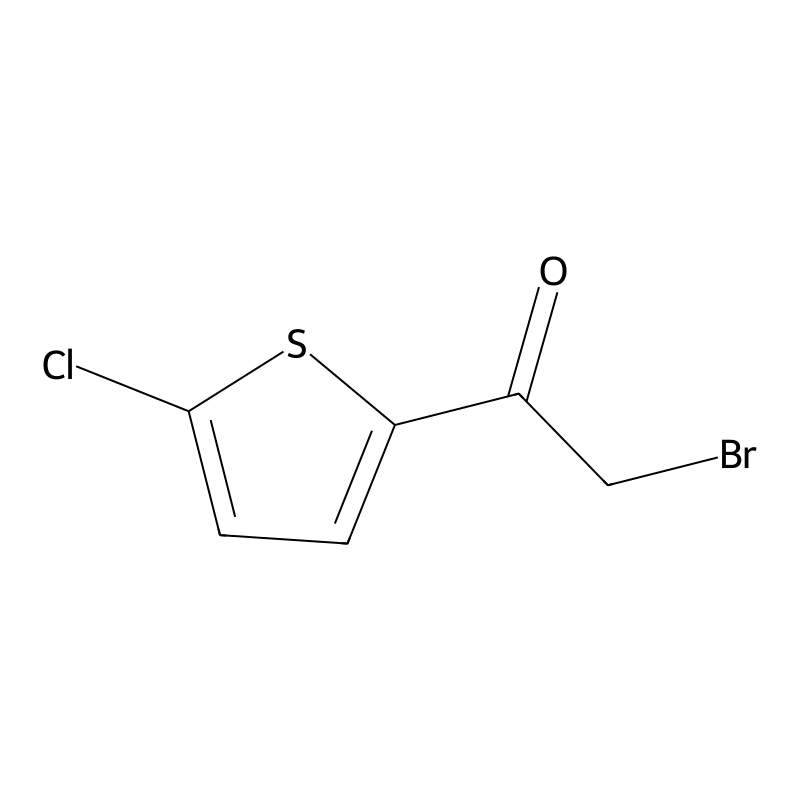2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
-Bromo-1-(5-chlorothiophen-2-yl)ethanone is a valuable intermediate used in the synthesis of various organic compounds. Its reactive bromo group allows for further functionalization through various coupling reactions, while the chlorothiophene ring introduces a unique heterocyclic element, potentially leading to diverse functionalities in the final product. Studies have shown its application in the synthesis of:
- Heterocyclic compounds: This includes the synthesis of novel thiazole derivatives with potential biological activities [].
- Functionalized thiophenes: The bromo group enables further substitution reactions to introduce various functional groups onto the thiophene ring, leading to diversely functionalized thiophene derivatives with potential applications in material science and medicinal chemistry [].
Medicinal Chemistry:
The presence of the chlorothiophene ring and the reactive bromo group makes 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone a potential scaffold for the development of new drugs. Research has explored its use in:
- Drug discovery: Studies have investigated its potential as a starting material for the synthesis of novel compounds with potential anti-cancer and anti-inflammatory activities [, ].
Material Science:
The unique properties of the chlorothiophene ring make 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone a potential candidate for the development of novel materials. Research is ongoing to explore its potential use in:
2-Bromo-1-(5-chlorothiophen-2-yl)ethanone is an organic compound characterized by its brominated acetyl group attached to a chlorinated thiophene ring. Its molecular formula is C₆H₄BrClOS, and it has a molecular weight of approximately 239.52 g/mol. The compound is recognized for its potential as a versatile intermediate in organic synthesis due to the reactive bromo group and the unique properties imparted by the chlorothiophene ring, which can facilitate various chemical transformations and functionalizations .
- Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines or thiols, leading to the formation of diverse derivatives.
- Oxidation: The compound can undergo oxidation to yield sulfoxides or sulfones, enhancing its reactivity profile.
- Reduction: Reduction reactions can convert the carbonyl group to an alcohol, further expanding its utility in synthetic applications .
Example Reaction
A typical reaction involving this compound might be:
text2-Bromo-1-(5-chlorothiophen-2-yl)ethanone + R-B(OH)₂ → New Product + KBr + H₂O
where R represents an organic group.
Research indicates that 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone may exhibit biological activities, particularly as a scaffold for drug development. The presence of the chlorothiophene ring suggests potential applications in pharmaceuticals, including anti-inflammatory and antimicrobial agents. Studies are ongoing to explore its interactions with biological systems and its efficacy as a therapeutic agent .
The synthesis of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone typically involves:
- Bromination of Thiophene: Starting from 5-chlorothiophene, bromination can be performed using bromine or a brominating agent under controlled conditions.
- Acylation: The brominated product is then subjected to acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the acetyl group .
These methods allow for the efficient production of this compound while maintaining high purity and yield.
The primary applications of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone include:
- Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
- Material Science: Potential use in developing novel materials due to its unique structural properties.
- Pharmaceutical Development: Investigated for its role in synthesizing new drugs, particularly those targeting inflammatory processes or microbial infections .
Several compounds share structural similarities with 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone. Here are some notable examples:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 2-Acetyl-5-chlorothiophene | Contains an acetyl group instead of bromo | 0.81 |
| 2-Bromo-1-(5-methylthiophen-2-yl)ethanone | Contains a methyl group instead of chloro | 0.81 |
| 2-Bromo-1-(thiophen-2-yl)ethanone hydrobromide | Lacks the chlorinated thiophene structure | 0.81 |
| 1-(5-Chlorothiophen-2-yl)propan-1-one | Different functional group but similar ring | 0.81 |
Uniqueness
The uniqueness of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone lies in its specific reactivity profile, influenced by both the bromo and chlorinated thiophene groups. This combination allows for selective reactions that can lead to diverse products not easily achieved with other similar compounds .
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








